molecular formula C5H5N5 B1410925 [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine CAS No. 1823337-74-1

[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine

Cat. No.: B1410925
CAS No.: 1823337-74-1
M. Wt: 135.13 g/mol
InChI Key: HVOVXNWEZWMGLZ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine: is a heterocyclic compound that features a fused triazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with formamide under heating conditions to form the desired triazolopyrimidine structure . Another approach involves the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives of the triazolopyrimidine scaffold.

Scientific Research Applications

Chemistry: In chemistry, [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine serves as a versatile building block for the synthesis of more complex molecules. It is used in the development of ligands for metal coordination complexes and as a precursor for other heterocyclic compounds .

Biology: Biologically, this compound has shown potential as an inhibitor of various enzymes and receptors. It is being studied for its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy .

Medicine: In medicine, this compound derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties. These derivatives have shown promising results in preclinical studies .

Industry: Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of compounds with specific biological activities, making it valuable in drug discovery and development .

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation . Additionally, its interaction with adenosine receptors has been studied, where it acts as an antagonist, modulating various physiological responses .

Comparison with Similar Compounds

Uniqueness: [1,2,4]Triazolo[4,3-c]pyrimidin-5-amine is unique due to its specific ring fusion and the presence of an amino group at the 5-position. This structural feature allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug design .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-c]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-7-2-1-4-9-8-3-10(4)5/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOVXNWEZWMGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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